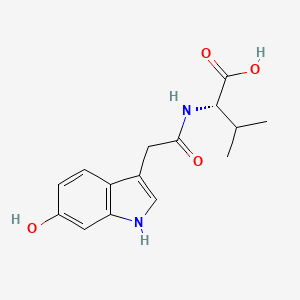

n-(6-Hydroxyindol-3-ylacetyl)-valine

Description

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(2S)-2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H18N2O4/c1-8(2)14(15(20)21)17-13(19)5-9-7-16-12-6-10(18)3-4-11(9)12/h3-4,6-8,14,16,18H,5H2,1-2H3,(H,17,19)(H,20,21)/t14-/m0/s1 |

InChI Key |

SEUUNRVBBVWRRE-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=C1C=CC(=C2)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=C1C=CC(=C2)O |

Synonyms |

6-OH-IAA-Val N-(6-hydroxyindol-3-ylacetyl)-valine |

Origin of Product |

United States |

Q & A

Q. Basic Research Focus :

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors (e.g., tyrosine kinases linked to indole-mediated signaling).

- Structural analysis : X-ray crystallography or cryo-EM of the compound bound to target proteins reveals key interaction sites (e.g., indole ring π-stacking with hydrophobic pockets) .

Q. Advanced Consideration :

- Dynamic interactions : Employ molecular dynamics (MD) simulations to model conformational changes in targets upon binding. Compare with mutagenesis data (e.g., alanine scanning) to validate critical residues .

- Pathway modulation : Use transcriptomics/proteomics to identify downstream effects on apoptosis or proliferation pathways in cancer cell lines .

What analytical techniques are recommended for validating the structure and purity of this compound derivatives?

Q. Basic Research Focus :

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error. Parallel reaction monitoring (PRM) enhances selectivity for trace impurities .

- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., indole C-3 vs. C-5 substitution) and confirms acetylation .

Q. Advanced Consideration :

- Stability testing : Use accelerated degradation studies (pH 2–12, 40–60°C) with LC-MS to identify hydrolysis/byproducts. Correlate with computational degradation models .

How should contradictions in biological activity data be addressed when studying this compound?

Q. Basic Research Focus :

- Experimental replication : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability in IC₅₀ assays .

- Dose-response validation : Use orthogonal assays (e.g., Western blot for protein targets vs. cell viability assays) to confirm mechanism-specific effects .

Q. Advanced Consideration :

- Meta-analysis : Apply statistical tools (Grubb’s test for outliers, t-tests for group differences) to reconcile conflicting datasets. Cross-reference with structural analogs to isolate scaffold-specific vs. substituent-driven effects .

What experimental design considerations are critical when incorporating this compound into in vitro or in vivo studies?

Q. Basic Research Focus :

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound stability while avoiding cytotoxicity (DMSO <0.1% v/v) .

- Control groups : Include valine and indole-acetyl derivatives as controls to distinguish synergistic effects .

Q. Advanced Consideration :

- Pharmacokinetics : For in vivo studies, employ stable isotope-labeled tracers (e.g., ¹³C-valine) and LC-MS/MS to track bioavailability and metabolic clearance .

How can researchers integrate computational modeling with experimental data to predict the compound’s mechanism of action?

Q. Advanced Research Focus :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., Bcl-2 family proteins). Validate with mutagenesis .

- QSAR modeling : Corrogate substituent effects (e.g., hydroxyindole vs. methoxyindole) with biological activity to guide rational design .

What strategies are recommended for validating the compound’s role in modulating specific biochemical pathways (e.g., apoptosis)?

Q. Advanced Research Focus :

- Multi-omics integration : Combine RNA-seq (transcriptional changes) with phosphoproteomics (kinase activity) in treated cell lines.

- Functional assays : Caspase-3/7 activation assays and Annexin V staining quantify apoptotic induction. Compare with ROS generation metrics to rule out off-target oxidative stress .

How should researchers address discrepancies between in silico predictions and experimental outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.